molecular formula C30H28N4O2 B107711 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide CAS No. 6954-49-0

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

Cat. No. B107711
CAS RN: 6954-49-0
M. Wt: 476.6 g/mol
InChI Key: IQQBOFWGDHWBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide, also known as BPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry for their various biological activities.

Mechanism Of Action

The mechanism of action of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to have various biochemical and physiological effects on cancer cells and inflammatory cells. It induces apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has several advantages for lab experiments. It is a synthetic compound with a high yield, making it cost-effective for research purposes. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is also relatively stable and can be easily purified and characterized by various spectroscopic techniques. However, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide research. One potential direction is to investigate its use in combination therapy with other anticancer or anti-inflammatory agents. Another direction is to develop more potent and selective derivatives of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide with improved pharmacological properties. Additionally, the development of drug delivery systems that can enhance the bioavailability of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide in vivo could also be explored.
Conclusion
In conclusion, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications in cancer treatment and inflammatory diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Although 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments, it has several advantages and future directions for research. Further studies are needed to fully understand the potential of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide involves the reaction of 1,4-dicarboxylic acid with 3-phenylphenylamine in the presence of a coupling reagent. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques. The yield of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide synthesis is relatively high, making it a cost-effective compound for scientific research.

Scientific Research Applications

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has also been investigated for its anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of inflammatory diseases.

properties

CAS RN

6954-49-0

Product Name

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

InChI

InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36)

InChI Key

IQQBOFWGDHWBNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

synonyms

N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; 

Origin of Product

United States

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